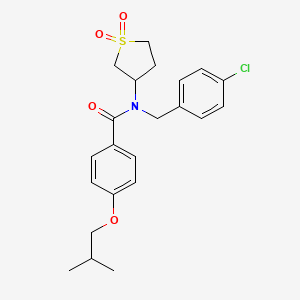
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a useful research compound. Its molecular formula is C22H26ClNO4S and its molecular weight is 436.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H26ClNO4S
- Molecular Weight : 436.0 g/mol
- IUPAC Name : N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide
The compound features a chlorobenzyl group, a dioxidotetrahydrothiophen moiety, and a 2-methylpropoxy substituent on the benzamide backbone. These structural elements are believed to contribute to its biological efficacy.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, thereby modulating metabolic pathways.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways crucial for cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:
- Inhibition of Cell Proliferation : Compounds in this class have shown the ability to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). For example, related compounds demonstrated IC50 values as low as 0.12 μM against HCT116 cells .
Anti-inflammatory Effects
The structural characteristics of benzamides often correlate with anti-inflammatory properties. The presence of the chlorobenzyl group may enhance the compound's ability to modulate inflammatory responses.
Study 1: Anticancer Activity
In a study focusing on the synthesis and evaluation of related compounds, it was found that this compound exhibited promising anticancer properties:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | SW480 | 2 |
| Compound B | HCT116 | 0.12 |
This indicates that modifications in the chemical structure can significantly enhance anticancer activity.
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that related compounds could disrupt critical signaling pathways in cancer cells:
Properties
Molecular Formula |
C22H26ClNO4S |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C22H26ClNO4S/c1-16(2)14-28-21-9-5-18(6-10-21)22(25)24(20-11-12-29(26,27)15-20)13-17-3-7-19(23)8-4-17/h3-10,16,20H,11-15H2,1-2H3 |
InChI Key |
YECCTVJVCHJBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















